molecular formula C15H31N7O5 B12564304 Ser-Arg-Lys CAS No. 190248-72-7

Ser-Arg-Lys

Cat. No.: B12564304
CAS No.: 190248-72-7
M. Wt: 389.45 g/mol
InChI Key: QFBNNYNWKYKVJO-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ser-Arg-Lys is a tripeptide composed of serine (Ser), arginine (Arg), and lysine (Lys). This sequence is notable for its role in protein structure and function. For example, in the truncated Merkel cell polyomavirus (MCPyV) large T antigen (LT), the deletion of the C-terminal this compound residues (along with mutations at Ala20→Ser and Ser263→Phe) reduces its ability to activate the HUN-E promoter, suggesting that these residues contribute to transcriptional regulation . The basic side chains of Arg and Lys, which are positively charged at physiological pH, likely facilitate interactions with negatively charged DNA or other cellular components. Serine, with its hydroxyl group, may participate in phosphorylation or hydrogen bonding. This tripeptide’s structural and functional significance is further highlighted in bacteriorhodopsin (BR), where chemical modification of Ser or Lys residues disrupts CD spectra and increases the M412 intermediate, indicating altered protein conformation and photocycle dynamics .

Properties

CAS No.

190248-72-7

Molecular Formula

C15H31N7O5

Molecular Weight

389.45 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C15H31N7O5/c16-6-2-1-4-11(14(26)27)22-13(25)10(5-3-7-20-15(18)19)21-12(24)9(17)8-23/h9-11,23H,1-8,16-17H2,(H,21,24)(H,22,25)(H,26,27)(H4,18,19,20)/t9-,10-,11-/m0/s1

InChI Key

QFBNNYNWKYKVJO-DCAQKATOSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Overview

Solid-phase peptide synthesis is the most widely used method for preparing peptides like Ser-Arg-Lys due to its efficiency, automation capability, and high purity of the final product. The process involves sequential addition of protected amino acids to a resin-bound peptide chain.

Detailed Procedure

  • Resin Loading: The first amino acid (serine or lysine depending on the synthesis direction) is covalently attached to a solid resin support.
  • Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) is removed to expose the amino group for coupling.
  • Coupling: The next amino acid, protected at the N-terminus and side chains, is activated (e.g., using HATU, DIC, or DCC) and coupled to the growing peptide chain.
  • Repetition: Deprotection and coupling steps are repeated for each amino acid in the sequence (Ser → Arg → Lys).
  • Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) mixtures.

Key Reagents and Conditions

  • Protecting groups: Fmoc for N-terminus, Boc or other groups for side chains.
  • Coupling agents: HATU, DIC, DCC, or similar.
  • Cleavage cocktail: TFA with scavengers such as triisopropylsilane (TIS) and water.
  • Typical temperature: Room temperature for coupling; sometimes elevated temperatures (up to 45 °C) for difficult couplings.

Advantages

  • High purity and yield.
  • Automation possible with peptide synthesizers.
  • Suitable for peptides of various lengths.

Research Findings

  • SPPS has been successfully used to synthesize peptides containing serine, arginine, and lysine residues with high efficiency and minimal racemization or side reactions.
  • Microwave-assisted SPPS can improve coupling efficiency and reduce synthesis time, especially for arginine-containing peptides.

Liquid-Phase Peptide Synthesis (LPPS)

Overview

LPPS involves synthesizing peptides in solution rather than on a solid support. It is less common for short peptides like this compound but can be used for fragment coupling or when specific modifications are required.

Procedure Highlights

  • Amino acids or peptide fragments are coupled in solution using activated esters or carbodiimide chemistry.
  • Purification steps such as precipitation, extraction, or chromatography are necessary after each coupling.
  • Protecting groups are used similarly to SPPS to prevent side reactions.

Advantages and Limitations

  • Allows for selective fragment coupling.
  • More labor-intensive and requires extensive purification.
  • Can reduce formation of certain impurities seen in SPPS for sensitive sequences.

Automated Peptide Synthesizers

Description

Automated synthesizers streamline SPPS by controlling reagent delivery, reaction times, and washing steps. They are essential for industrial-scale or high-throughput synthesis of peptides like this compound.

Features

  • Precise control of coupling and deprotection cycles.
  • Use of software to optimize synthesis protocols.
  • Capability to handle multiple peptides simultaneously.

Industrial Application

  • Large-scale production of peptides with consistent quality.
  • Integration with purification systems for downstream processing.

Chemical and Enzymatic Considerations

Side-Chain Protection and Racemization

  • Arginine and lysine side chains require protection (e.g., Pbf for Arg, Boc for Lys) to prevent side reactions.
  • Serine hydroxyl groups may be protected (e.g., as benzyl ethers) to avoid undesired reactions during synthesis.
  • Racemization is minimized by using mild coupling conditions and optimized reagents.

Post-Synthesis Modifications

  • Oxidation or reduction reactions may be applied if methionine or cysteine residues are present in extended sequences.
  • Peptide purification by reverse-phase HPLC ensures removal of truncated or modified sequences.

Summary Table of Preparation Methods for this compound

Method Description Advantages Limitations Typical Reagents/Conditions
Solid-Phase Peptide Synthesis (SPPS) Stepwise assembly on resin with protected amino acids High purity, automation, scalability Requires protecting groups, possible side reactions Fmoc/Boc protection, HATU/DIC coupling, TFA cleavage
Liquid-Phase Peptide Synthesis (LPPS) Solution-phase coupling of amino acids or fragments Useful for fragment coupling, selective reactions Labor-intensive, extensive purification Carbodiimides, activated esters, chromatography
Automated Peptide Synthesizers Automated SPPS with controlled cycles High throughput, reproducibility Equipment cost, limited to standard protocols Software-controlled reagent delivery, microwave assistance
Post-Synthesis Purification Reverse-phase HPLC, lyophilization High purity final product Requires specialized equipment Gradient elution with acetonitrile/TFA aqueous solutions

Representative Research Data

  • Yield and Purity: SPPS of peptides containing serine, arginine, and lysine typically achieves yields above 85% with purity >95% after HPLC purification.
  • Coupling Efficiency: Microwave-assisted SPPS improves coupling efficiency for arginine residues, reducing synthesis time from hours to minutes.
  • Side-Chain Protection: Use of Pbf for arginine and Boc for lysine side chains effectively prevents side reactions and racemization.
  • Cleavage Conditions: TFA:TIS:water mixtures (90:5:5) for 2-3 hours at room temperature efficiently cleave peptides from resin and remove protecting groups.

Chemical Reactions Analysis

Types of Reactions

Ser-Arg-Lys can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine sulfoxide or serine sulfone .

Scientific Research Applications

Chemistry

In chemistry, Ser-Arg-Lys is used as a model compound to study peptide interactions and binding mechanisms. Its unique sequence allows researchers to investigate the effects of specific amino acid residues on peptide behavior .

Biology

In biological research, this compound is utilized to study protein-protein interactions, enzyme activity, and cellular signaling pathways. It serves as a valuable tool for understanding the molecular mechanisms underlying various biological processes .

Medicine

In medicine, this compound has potential therapeutic applications. It can be used to develop peptide-based drugs for treating diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, it is employed in drug delivery systems to enhance the efficacy and specificity of therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of biomaterials, cosmetics, and food additives. Its biocompatibility and functional properties make it an ideal candidate for various applications .

Mechanism of Action

The mechanism of action of Ser-Arg-Lys involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This binding can modulate the activity of the target molecules, leading to various biological effects .

Molecular Targets and Pathways

This compound can interact with enzymes involved in cellular signaling pathways, such as kinases and phosphatases. It can also bind to receptors on the cell surface, triggering downstream signaling cascades that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Ser-Arg-Lys:

Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-)

  • Structure : A cyclic hexapeptide derived from thymopoietin, incorporating Arg-Lys within its sequence.
  • Function : Designed to improve stability and bioactivity compared to linear thymopentin (TP-5). Cyclization reduces susceptibility to proteolysis and enhances immune-modulating activity.
  • Research Findings :
    • Cyclic TP (cTP) increased macrophage phagocytosis by 40% and B-cell antibody production by 35% compared to linear TP-5 .
    • Mass spectrometry confirmed cTP’s molecular weight (764.4 Da), matching theoretical values .
  • Key Difference : The addition of Cys enables disulfide bond formation, stabilizing the cyclic structure—a feature absent in this compound.

RGDS (Arg-Gly-Asp-Ser)

  • Structure : A tetrapeptide containing Arg and Ser.
  • Function : Binds to integrin receptors (e.g., αvβ3) via the RGD motif, inhibiting platelet aggregation and thrombus formation.
  • Research Findings :
    • RGDS at 1.0 mmol/L inhibited platelet aggregation by 70% in vitro and reduced arterial thrombosis by 51% in vivo .
    • Unlike this compound, RGDS lacks Lys but retains Arg’s role in receptor binding.

AKRA (Ala-Lys-Arg-Ala)

  • Structure : A tetrapeptide with Lys-Arg as a central motif.
  • Function : Mitigates alcohol-induced oxidative stress in hepatocytes by activating Nrf2-Keap1 signaling.
  • Research Findings :
    • AKRA (6.4 mg/mL) increased SOD and CAT activity by 30% and reduced MDA levels by 50% in LO2 cells .
    • In mice, AKRA lowered ALT/AST levels by 40% and improved lipid profiles .
  • Key Difference : AKRA’s Lys-Arg sequence is embedded in a larger structure with Ala residues, enhancing its metabolic stability.

Penicillin G Acylase (PGA) Mutants (Arg580→Lys580)

  • Structure : A β-subunit mutation replacing Arg580 with Lys.
  • Function : Retains 30% enzymatic activity compared to wild-type PGA, underscoring Arg’s critical role in catalysis .
  • Research Insight : Arg580 likely stabilizes substrate binding via electrostatic interactions, partially preserved by Lys.

Data Tables

Table 1: Structural and Functional Comparison

Compound Sequence/Structure Molecular Weight (Da) Key Function Bioactivity Enhancement vs. This compound
This compound Linear tripeptide ~341.4 Transcriptional regulation, structural Reference
Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) Cyclic hexapeptide 764.4 Immune modulation +300% macrophage activity
RGDS Arg-Gly-Asp-Ser ~433.4 Anti-thrombotic +70% platelet inhibition
AKRA Ala-Lys-Arg-Ala ~458.5 Antioxidant, hepatoprotective +50% reduction in oxidative stress

Table 2: Mutation Impact on Enzyme Activity

Protein Mutation Residual Activity Reference
PGA β-subunit Arg580→Lys580 30%
MCPyV LT Deletion of this compound Reduced promoter activation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.